molecular formula C18H16FNO2S2 B2914402 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1797143-64-6

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2914402
CAS No.: 1797143-64-6
M. Wt: 361.45
InChI Key: PUOBNBDLGFVIIU-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. As part of the sulfonamide class, this compound features a sulfonamide functional group known for its metabolic stability, resistance to hydrolysis, and strong electron-withdrawing nature, making it a valuable scaffold for developing pharmacologically active molecules . Benzenesulfonamide derivatives are recognized for their diverse biological activities and are frequently investigated as multi-targeting therapeutic agents. This compound is well-suited for research into central nervous system (CNS) disorders, given that structurally similar sulfonamides have demonstrated potent activity as voltage-gated sodium channel modulators, which are relevant targets for the treatment of epilepsy and seizures . Furthermore, benzenesulfonamide cores are prevalent in ligands for various neurological targets, including the 5-HT6 receptor, where they can function as potent and selective antagonists . Beyond neurology, the benzenesulfonamide moiety is a privileged structure in oncology research. Analogous compounds have shown promising in vitro anticancer and antitumor activities by acting as apoptosis inducers and inhibitors of key enzymes like carbonic anhydrase (CA), particularly the tumor-associated CA IX isoform . Researchers can also explore its potential in metabolic diseases, as some diarylsulfonamide derivatives have been developed as PPAR-γ agonists with efficacy in reducing blood glucose levels in preclinical models . This product is intended for research purposes only by trained laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c1-13-10-16(6-7-18(13)19)24(21,22)20-11-14-4-2-3-5-17(14)15-8-9-23-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBNBDLGFVIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzene derivative under palladium catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the sulfonamide group to sulfonyl chloride.

  • Reduction: : Reduction of the fluorine atom to a hydrogen atom.

  • Substitution: : Replacement of the methyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: : Using reducing agents like lithium aluminum hydride.

  • Substitution: : Using nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

  • Oxidation: : Formation of sulfonyl chloride derivatives.

  • Reduction: : Formation of hydrofluoro compounds.

  • Substitution: : Formation of various substituted benzene derivatives.

Scientific Research Applications

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antibacterial agents.

  • Material Science: : Its unique structure makes it suitable for use in organic electronic materials.

  • Biology: : It can be employed in biochemical studies to understand enzyme mechanisms and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Sulfonamides
Compound Name Substituents Key Features Physical/Biological Data Reference
4-Methyl-N-(2-(thiophen-3-yl)quinolin-3-yl)benzenesulfonamide (2n) Thiophen-3-yl linked to quinoline Heterocyclic quinoline-thiophene hybrid Synthesized via gold-catalyzed cyclization; structural data only
4-Methyl-N-(2-(1-methyl-1H-indole-3-carbonyl)thiophen-3-yl)benzenesulfonamide (8e) Thiophen-3-yl with indole-carbonyl High yield (90%), mp 158–160°C Yellow solid; IR and NMR data provided
4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide Thiophen-3-yl on ethyl chain with dimethylamino Chloro substituent instead of fluoro/methyl Molecular weight 344.9; no biological data

Key Observations :

  • The thiophen-3-yl group is a common motif in sulfonamides, often linked to aromatic or heterocyclic systems.
  • The target compound’s benzyl-thiophene substituent may enhance π-π stacking interactions compared to ethyl or quinoline-linked thiophenes.
  • Melting points (e.g., 158–160°C for 8e ) suggest that bulkier substituents increase crystallinity , though data for the target compound is unavailable.
Halogenated (Fluoro/Chloro) Sulfonamides
Compound Name Substituents Key Features Data Reference
4-Fluoro-3-methyl-N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Fluoro, methyl, dibenzooxazepine Dibenzodiazepine core Structural similarity in fluoro/methyl substitution
3-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Chloro, fluoro, thiophen-2-yl Dual halogenation and thiophene Molecular weight 399.9; no activity data

Key Observations :

  • Fluorine substitution is associated with improved metabolic stability and lipophilicity in drug design. The target compound’s 4-fluoro group may confer similar advantages over non-halogenated analogs.
  • Chlorinated analogs (e.g., 14 , 17 ) exhibit higher molecular weights but lack direct activity comparisons .
Methyl-Substituted Sulfonamides
Compound Name Substituents Key Features Data Reference
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl on benzene and oxazole Antimicrobial activity claimed Synthesized as part of an antimicrobial series
4-Methyl-N-(2-(4-(tert-butyl)benzyl)benzyl)benzenesulfonamide (1q) Methyl and tert-butyl groups mp 133–134°C HRMS and NMR data provided

Key Observations :

  • Methyl groups (e.g., at the 3-position in the target compound) may reduce steric hindrance compared to bulkier tert-butyl substituents .
  • Antimicrobial activity in oxazole-containing analogs suggests the target compound’s methyl and thiophene groups could similarly enhance bioactivity.

Biological Activity

The compound 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula

  • C : 17
  • H : 18
  • F : 1
  • N : 1
  • O : 2
  • S : 1

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have shown potent antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundMIC (μg/mL)Target Bacteria
4-Fluoro-3-methyl-N-(2-thiophenyl)0.008Staphylococcus aureus
N-(5-(4-fluoro-3-trifluoromethyl)benzyl)-thiazol-2-yl0.03Escherichia coli
4-Fluoro-benzenesulfonamide0.046Streptococcus pneumoniae

The mechanism through which benzenesulfonamides exert their antibacterial effects primarily involves the inhibition of bacterial enzymes such as topoisomerases. These enzymes are crucial for DNA replication and transcription in bacteria. For example, certain derivatives have demonstrated a high degree of selectivity towards bacterial topoisomerase IV without affecting human topoisomerase II, making them promising candidates for further development in antibiotic therapies .

Anticancer Activity

Compounds within the sulfonamide class have also been investigated for their anticancer properties. In vitro studies have shown that some derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Case Study: Antitumor Effects of Sulfonamides

In a study published in Cancer Research, a derivative similar to our compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 10 μM, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of benzenesulfonamides. Research has indicated that these compounds can inhibit the activity of lipoxygenases, enzymes involved in the inflammatory response. For example, a related compound showed nanomolar potency against platelet-type lipoxygenase (12-LOX), indicating its potential utility in treating inflammatory diseases .

Q & A

Basic: What synthetic routes are commonly employed for preparing 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step functionalization of the benzenesulfonamide core. A general approach includes:

Sulfonylation : Reacting a benzylamine derivative (e.g., 2-(thiophen-3-yl)benzylamine) with a substituted benzenesulfonyl chloride (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .

Purification : Column chromatography (e.g., silica gel with gradients like pentane/ethyl acetate) is used to isolate the product. Yields typically range from 70–90% .

Characterization : Confirmation via 1^1H/13^13C NMR (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) and HRMS to verify molecular ion peaks .

Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?

Answer:
Crystallographic refinement using programs like SHELXL (for small-molecule structures) or SHELXE (for experimental phasing) is critical. Key steps include:

  • Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation at 173 K) to minimize thermal motion artifacts .
  • Disorder Modeling : For flexible groups (e.g., thiophene rings), partial occupancy or constrained refinement may be required .
  • Validation : Check R-factor convergence (target: <0.05) and validate geometry with tools like PLATON .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : Identify substituents (e.g., fluorine coupling in 19^19F NMR at δ ~-110 ppm) .
    • FT-IR : Sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and aromatic C-H stretches (~3100 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI or EI) to confirm molecular weight (e.g., [M+H]+^+ at m/z 390.1) .

Advanced: How does the electronic nature of the thiophene and fluoromethyl groups influence biological activity?

Answer:

  • Thiophene : Enhances π-π stacking with aromatic residues in target proteins (e.g., enzyme active sites), improving binding affinity .
  • Fluorine Substituent : Increases metabolic stability via reduced oxidative metabolism and modulates lipophilicity (logP ~3.2) .
  • Methyl Group : Steric effects may restrict rotational freedom, optimizing pharmacophore alignment. Structure-activity relationship (SAR) studies suggest trifluoromethyl analogs show higher potency (Ki <1 nM in receptor assays) .

Basic: What computational methods are used to predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina or Glide to simulate interactions with receptors (e.g., leukotriene D4 receptors) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond acceptors, aromatic hydrophobic regions) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .

Advanced: How can conflicting data in SAR studies (e.g., enantiomer activity discrepancies) be reconciled?

Answer:

  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., (4R,5S)-oxazolidinones) to isolate enantiomers for individual testing .
  • Functional Assays : Compare binding affinity (e.g., KiK_i) and functional potency (e.g., pKB_B) across enantiomers. For example, the R-enantiomer of a related compound showed 10-fold higher LTD4 antagonism than the S-enantiomer .
  • Crystallographic Overlays : Compare ligand-receptor co-crystal structures to identify stereospecific interactions .

Basic: What solvent systems are optimal for recrystallizing this sulfonamide?

Answer:

  • Solvent Pairing : Ethyl acetate/hexane (3:2) or dichloromethane/methanol (gradient) .
  • Temperature Control : Slow cooling from reflux to room temperature to yield high-purity crystals (mp 158–160°C) .

Advanced: How can metabolic stability be improved in derivatives of this compound?

Answer:

  • Fluorine Substitution : Replace labile protons (e.g., para-fluoro groups reduce CYP450-mediated oxidation) .
  • Bioisosteres : Replace sulfonamide with sulfone or carbamate groups to maintain H-bonding while enhancing stability .
  • Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to improve bioavailability .

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